molecular formula C15H10ClN3OS B492908 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide CAS No. 17277-03-1

2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

Cat. No.: B492908
CAS No.: 17277-03-1
M. Wt: 315.8g/mol
InChI Key: JLNADXLMJAICFU-UHFFFAOYSA-N
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Description

2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-phenyl-1,2,4-thiadiazole-5-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to different thiadiazole derivatives .

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes, such as DNA synthesis, protein synthesis, and cell signaling.

    Pathways Involved: By interacting with these targets, the compound can modulate key pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3OS/c16-12-9-5-4-8-11(12)14(20)18-15-17-13(19-21-15)10-6-2-1-3-7-10/h1-9H,(H,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNADXLMJAICFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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